molecular formula C16H16O2 B14693385 Benzyl (2-methylphenyl)acetate CAS No. 31775-70-9

Benzyl (2-methylphenyl)acetate

Cat. No.: B14693385
CAS No.: 31775-70-9
M. Wt: 240.30 g/mol
InChI Key: VTPRGJRKNWJCQP-UHFFFAOYSA-N
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Description

2-(o-Methylphenyl)acetic acid benzyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from 2-(o-Methylphenyl)acetic acid and benzyl alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(o-Methylphenyl)acetic acid benzyl ester typically involves the esterification of 2-(o-Methylphenyl)acetic acid with benzyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction is as follows:

2-(o-Methylphenyl)acetic acid+Benzyl alcoholAcid catalyst2-(o-Methylphenyl)acetic acid benzyl ester+Water\text{2-(o-Methylphenyl)acetic acid} + \text{Benzyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{2-(o-Methylphenyl)acetic acid benzyl ester} + \text{Water} 2-(o-Methylphenyl)acetic acid+Benzyl alcoholAcid catalyst​2-(o-Methylphenyl)acetic acid benzyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(o-Methylphenyl)acetic acid benzyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into its parent acid and alcohol in the presence of an acid or base.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Hydrolysis: 2-(o-Methylphenyl)acetic acid and benzyl alcohol.

    Reduction: 2-(o-Methylphenyl)ethanol.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

2-(o-Methylphenyl)acetic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(o-Methylphenyl)acetic acid benzyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the parent acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in drug development or as a reagent in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester derived from benzoic acid and methanol.

    Ethyl acetate: An ester derived from acetic acid and ethanol.

    Benzyl acetate: An ester derived from acetic acid and benzyl alcohol.

Uniqueness

2-(o-Methylphenyl)acetic acid benzyl ester is unique due to the presence of the o-methylphenyl group, which imparts distinct chemical and physical properties compared to other esters

Properties

CAS No.

31775-70-9

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

benzyl 2-(2-methylphenyl)acetate

InChI

InChI=1S/C16H16O2/c1-13-7-5-6-10-15(13)11-16(17)18-12-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3

InChI Key

VTPRGJRKNWJCQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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